Dopamine D2 Receptor Binding Affinity: Benperidol Exhibits ~37-Fold Higher Affinity Than Haloperidol
Benperidol demonstrates a dopamine D2 receptor Ki of 0.027 nM (pKi = 10.57) in human recombinant D2 receptor binding assays . In comparison, haloperidol exhibits a D2 Ki of approximately 1 nM (pKi = 9.0) under comparable assay conditions in human D2 receptor preparations . This corresponds to an approximately 37-fold higher affinity for benperidol at the primary antipsychotic target receptor. This difference is consistent with in vitro binding data reporting that compounds sharing structural elements with benperidol bind non-selectively to D2 and D3 subtypes in stably transfected HEK cells expressing human D2, D3, or D4 receptors .
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Benperidol Ki (D2) = 0.027 nM; pKi = 10.57 (human recombinant D2) |
| Comparator Or Baseline | Haloperidol Ki (D2) ≈ 1 nM; pKi = 9.0 (human D2 receptor preparations) |
| Quantified Difference | Benperidol exhibits ~37-fold higher D2 affinity than haloperidol (pKi difference = 1.57 log units) |
| Conditions | Human recombinant D2 receptor radioligand binding assays (benperidol: GPCRdb/PDSP Ki Database; haloperidol: JNNP receptor affinity table) |
Why This Matters
The ~37-fold higher D2 affinity translates into substantially lower milligram doses required for therapeutic D2 occupancy, a key factor for dosage-form selection and for researchers seeking a high-potency D2 antagonist reference compound with maximal receptor engagement at low concentrations.
- [1] GPCRdb. Benperidol bioactivities: D2 pKi = 10.57 (Guide to Pharmacology / PDSP Ki Database). Human recombinant D2 receptor. View Source
- [2] JNNP/BMJ Journals. Receptor affinity table: Haloperidol Ki (D2) = 1 nM. Adapted from premarketing trials and product monograph data. View Source
- [3] Vangveravong S, McElveen E, Taylor M, et al. Synthesis and characterization of selective dopamine D2 receptor antagonists. Bioorg Med Chem. 2006;14(3):815–825. doi:10.1016/j.bmc.2005.09.008. View Source
